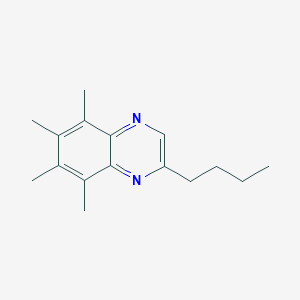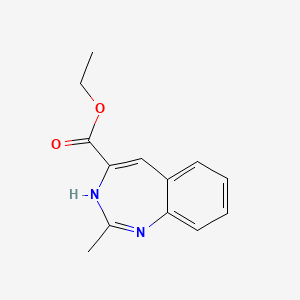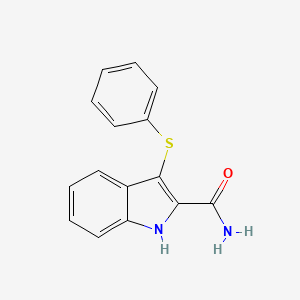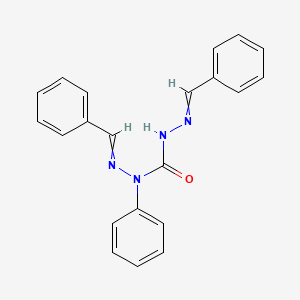![molecular formula C23H17N3 B14279326 3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline CAS No. 133175-87-8](/img/structure/B14279326.png)
3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring, with methyl and phenyl substituents at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline can be achieved through several methods:
Friedländer Condensation: This method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazoloquinoline core.
Synthesis from Anthranilic Acid Derivatives: Anthranilic acid derivatives can be used as starting materials, which undergo cyclization reactions to form the desired compound.
Multicomponent Synthesis: This approach involves the reaction of multiple components, such as aldehydes, amines, and ketones, in a single pot to form the pyrazoloquinoline scaffold.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-1h-pyrazolo[3,4-b]quinoline: Similar in structure but lacks the methyl group at the 3-position.
4-Aryl-4,9-dihydro-1h-pyrazolo[3,4-b]quinoline: Contains different substituents on the pyrazole ring.
Uniqueness
3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazoloquinoline derivatives and contributes to its specific properties and applications .
Eigenschaften
CAS-Nummer |
133175-87-8 |
|---|---|
Molekularformel |
C23H17N3 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
3-methyl-1,4-diphenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C23H17N3/c1-16-21-22(17-10-4-2-5-11-17)19-14-8-9-15-20(19)24-23(21)26(25-16)18-12-6-3-7-13-18/h2-15H,1H3 |
InChI-Schlüssel |
FVXJGQSTWJLHGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)

![4-{2-[4-(Pentyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B14279248.png)

![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)




![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)


